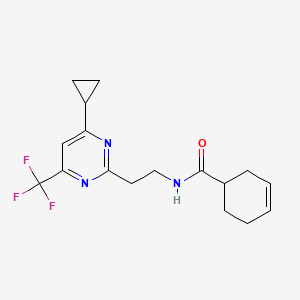

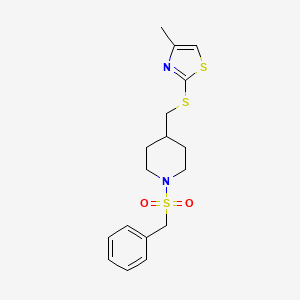

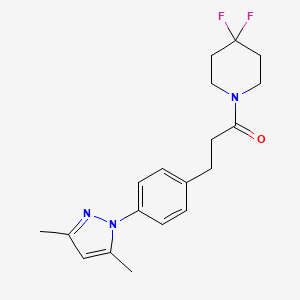

![molecular formula C14H11ClN4O2 B2939382 Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 866049-89-0](/img/structure/B2939382.png)

Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their potential bioactive properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves various methods . One method introduces a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This strategy involves a sequential opening/closing cascade reaction .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines presents two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines include a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, one compound had a melting point of 251 °C . The 1H NMR and 13C NMR data were also provided .Wissenschaftliche Forschungsanwendungen

Cancer Treatment: CDK2 Inhibition

Compounds with the pyrazolo[1,5-a]pyrimidine scaffold, such as Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate, have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial protein involved in cell cycle regulation, and its inhibition can halt the proliferation of cancer cells. Research has shown that derivatives of this compound exhibit superior cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma), with IC50 values in the nanomolar range, indicating high potency .

Anti-Inflammatory Applications

The pyrazolo[1,5-a]pyrimidine derivatives are also explored for their anti-inflammatory properties. They can act as ligands for enzymes and receptors involved in inflammatory pathways. For instance, they can inhibit p38MAPK, a protein kinase that plays a significant role in the inflammatory response. By modulating this pathway, these compounds can potentially be used to treat chronic inflammatory diseases .

Antibacterial Activity

These compounds have shown promise in combating bacterial infections. A study demonstrated that pyrazolo[1,5-a]pyrimidine derivatives possess antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This includes pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, which are known for their resistance to multiple drugs. The ability to inhibit bacterial growth makes these compounds valuable in the development of new antibiotics .

Antiviral Research

In the field of antiviral research, pyrazolo[1,5-a]pyrimidine derivatives are being investigated for their potential to disrupt viral replication. They can target viral enzymes or proteins that are essential for the virus to infect host cells and replicate. This line of research is crucial for developing treatments against emerging and re-emerging viral diseases .

Biochemistry and Molecular Biology

In biochemistry and molecular biology, these compounds are used as tools to study cellular processes. They can be employed to understand the function of various enzymes and receptors by observing the effects of their inhibition or activation. This helps in elucidating the molecular mechanisms underlying various physiological and pathological conditions .

Agricultural Chemistry

Pyrazolo[1,5-a]pyrimidine derivatives are explored for their use in agricultural chemistry. They can serve as the basis for developing novel pesticides or herbicides. Their ability to interact with specific proteins in pests or weeds can lead to the creation of targeted solutions that minimize harm to crops and the environment .

Wirkmechanismus

While the specific mechanism of action for “Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate” is not explicitly mentioned in the available data, pyrazolo[1,5-a]pyrimidines have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

Zukünftige Richtungen

The future directions in the research of pyrazolo[1,5-a]pyrimidines could involve the development of new synthetic methods , exploration of diverse mechanisms of action , and further investigation of their physical and chemical properties . These compounds can be considered as new candidates for further optimization as anticancer agents .

Eigenschaften

IUPAC Name |

methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4O2/c1-21-14(20)11-6-17-13-10(7-18-19(13)12(11)16)8-2-4-9(15)5-3-8/h2-7H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPPYVPRGGITKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N2C(=C(C=N2)C3=CC=C(C=C3)Cl)N=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

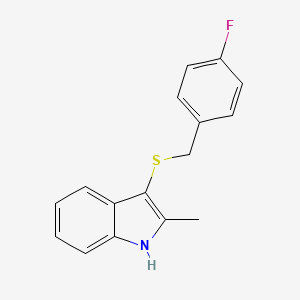

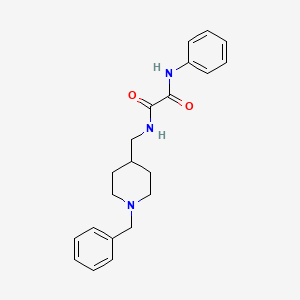

![(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2939303.png)

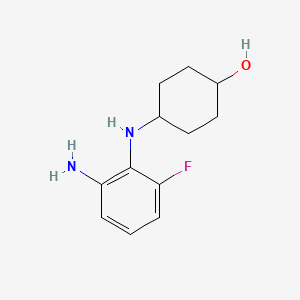

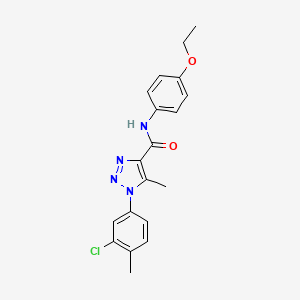

![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2939306.png)

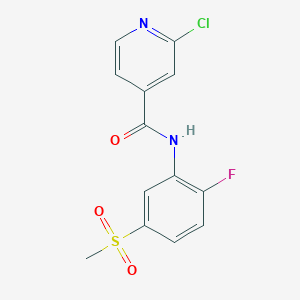

![(5-Chlorothiophen-2-yl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2939309.png)

![(4-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2939314.png)

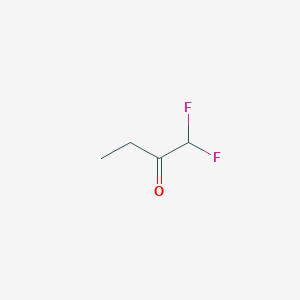

![ethyl 3-methyl-6-oxo-1-(2,2,2-trifluoroethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2939315.png)